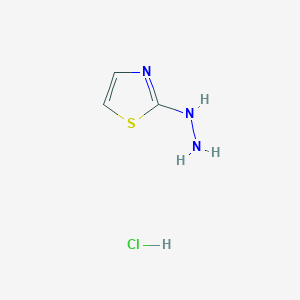

2-Hydrazinylthiazole hydrochloride

Description

Properties

IUPAC Name |

1,3-thiazol-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c4-6-3-5-1-2-7-3;/h1-2H,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIIZQIBWCMWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624713 | |

| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-52-5 | |

| Record name | Thiazole, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydrazinylthiazole hydrochloride chemical properties and structure

An In-Depth Technical Guide to 2-Hydrazinylthiazole Hydrochloride: Chemical Properties, Structure, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates the aromatic thiazole ring and a reactive hydrazinyl group, making it a versatile building block for the synthesis of a wide array of more complex molecular architectures. The thiazole moiety is a key structural component in numerous biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1][2] The hydrazine component provides a nucleophilic center, crucial for forming hydrazones and other derivatives that are pivotal in drug discovery. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of 2-Hydrazinylthiazole. The salt form enhances stability and water solubility, making it easier to handle and use in various synthetic applications compared to its free base.[3][4]

Nomenclature and Chemical Identifiers

-

IUPAC Name: 1,3-thiazol-2-ylhydrazine;hydrochloride[5]

-

Synonyms: Thiazol-2-yl-hydrazine hydrochloride, 2-Hydrazino-1,3-thiazole monohydrochloride[6]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClN₃S | [5][7][8] |

| Molecular Weight | 151.62 g/mol | [5][7][8] |

| Appearance | Light yellow to white crystalline solid/powder | [7][9] |

| Melting Point | ~104 °C | [6] |

| Solubility | Highly soluble in water. Soluble in DMSO and Methanol (slightly). | [3][4][9] |

| Hydrogen Bond Donor Count | 3 | [10] |

| Hydrogen Bond Acceptor Count | 4 | [10] |

| Rotatable Bond Count | 1 | [10] |

Molecular Structure and Spectroscopic Profile

The structure of this compound combines an aromatic five-membered heterocycle with a protonated hydrazine substituent.

Structural Analysis

The core of the molecule is the 1,3-thiazole ring, a planar, aromatic system containing one sulfur and one nitrogen atom.[2] This aromaticity lends significant stability to the ring. The hydrazinyl group (-NHNH₂) is attached at the C2 position, which is known to be the most electron-deficient carbon in the thiazole ring.[11] The hydrochloride salt form means that the hydrazine moiety is protonated, typically at the terminal nitrogen, forming a hydrazinium cation balanced by a chloride anion.

Canonical SMILES: Cl.N(N)=C1SC=CN1[6]

Spectroscopic Characteristics (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the two protons on the thiazole ring, typically in the aromatic region (δ 7.0-8.5 ppm).[2] The protons of the -NH-NH₃⁺ group would appear as broad signals, often downfield, and their chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display three distinct signals for the carbon atoms of the thiazole ring. The C2 carbon, bonded to the hydrazinyl group, would appear at a characteristic chemical shift (often δ 165-175 ppm), while the C4 and C5 carbons would resonate at higher field.[12]

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations from the hydrazinium group in the 3200-3450 cm⁻¹ region. Vibrations corresponding to the C=N and C-S bonds within the thiazole ring would also be present in the fingerprint region (around 1640 cm⁻¹ and 1430 cm⁻¹, respectively).

Chemical Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two core components: the thiazole ring and the hydrazine group.

Reactivity Profile

-

Hydrazine Group: The primary reactive site is the terminal amino group of the hydrazine moiety. It is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of its application in medicinal chemistry, allowing for the facile introduction of diverse substituents.[13][14]

-

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene.[15][16] The positions C4 and C5 are the most common sites for such reactions. The nitrogen atom at position 3 can be alkylated to form thiazolium salts.[11]

General Synthesis Protocol: Hantzsch Thiazole Synthesis Approach

The derivatives of 2-hydrazinylthiazole are commonly synthesized via a variation of the Hantzsch thiazole synthesis. This involves the reaction of a thiosemicarbazone with an α-haloketone or α-haloaldehyde.[17][18][19] The thiosemicarbazone precursor is itself formed from the condensation of a carbonyl compound with thiosemicarbazide.

Step-by-Step Methodology:

-

Thiosemicarbazone Formation:

-

Dissolve one equivalent of thiosemicarbazide and one equivalent of a selected aldehyde or ketone in ethanol.

-

Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration.

-

-

Thiazole Ring Formation (Cyclization):

-

Dissolve the synthesized thiosemicarbazone (1 eq.) and an appropriate α-halocarbonyl compound (e.g., phenacyl bromide, chloroacetone) (1 eq.) in a suitable solvent such as ethanol.[17]

-

Reflux the mixture. The reaction involves the nucleophilic attack of the sulfur atom on the α-carbon of the halo-compound, followed by intramolecular condensation and dehydration to form the thiazole ring.[19]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and pour it onto crushed ice. The resulting solid, a 2-(2-hydrazinyl)thiazole derivative, is collected by filtration, dried, and purified, typically by recrystallization from ethanol.[17]

-

Synthesis Workflow Diagram

The following diagram illustrates the general two-step synthesis of 2-(2-hydrazinyl)thiazole derivatives.

Caption: General workflow for synthesizing 2-(2-hydrazinyl)thiazole derivatives.

Applications in Research and Drug Development

This compound and its derivatives are extensively used as scaffolds in medicinal chemistry due to their wide range of biological activities. The ease of derivatization at the hydrazine moiety allows for the creation of large libraries of compounds for screening.

-

Antimycobacterial Agents: Thiazole-based compounds are potent inhibitors of Mycobacterium tuberculosis.[17][18] The 2-aminothiazole scaffold, structurally similar to the antibiotic thiolactomycin, can interfere with mycolic acid biosynthesis, a critical component of the bacterial cell wall.[17]

-

Antifungal Agents: Derivatives have shown significant activity against pathogenic Candida species, in some cases exceeding the efficacy of established drugs like fluconazole.[19][20] The proposed mechanism involves the inhibition of lanosterol C14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[20]

-

Anticancer Agents: The thiazole scaffold is explored for its potential to inhibit key cancer-related enzymes. Certain derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) and are being investigated as inhibitors of protein tyrosine kinases (PTK) and aromatase.[20][21]

-

Antidiabetic Agents: Recent studies have explored hydrazine-clubbed thiazoles as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents.[22]

-

Synthetic Intermediates: Beyond direct biological applications, this compound is a crucial intermediate for synthesizing more complex heterocyclic systems, such as fused-ring structures with potentially novel chemical and biological properties.[7][23]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. Its safety profile is largely influenced by the hydrazine component.

-

Hazard Profile: Hydrazine and its salts are classified as toxic if swallowed, inhaled, or in contact with skin.[4][24] They may cause skin sensitization and are suspected carcinogens.[3][4][24] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[3][9][10]

-

Disposal: Due to its toxicity, especially to aquatic life, disposal must be handled according to institutional and local regulations.[4] Neutralization with an oxidizing agent like a dilute solution of calcium hypochlorite can be a method for treating waste, but this should only be performed by trained personnel.[3]

References

- Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. (n.d.). Google Cloud.

- Hydrazine hydrochloride. (2020). Sciencemadness Wiki.

- Thiazole Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.

- 2-Hydrazinyl-4-methylthiazole hydrochloride. (n.d.). LookChem.

- Hydrazine monohydrochloride. (n.d.). ChemicalBook.

- Hydrazine Hydrochloride|High-Purity Reagent. (n.d.). Benchchem.

- Thiazole. (n.d.). Wikipedia.

- The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). MySkinRecipes.

- This compound. (n.d.). ChemBK.

- Thiazole, 2-hydrazinyl-, hydrochloride (1:1). (n.d.). CAS Common Chemistry.

- Hydrazine, dihydrochloride. (n.d.). PubChem.

- Supplementary Information An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. (n.d.). Google.

- Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (n.d.). PubMed Central.

- Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.). ResearchGate.

- 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (2013). European Journal of Medicinal Chemistry.

- Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). PubMed Central.

- 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (2013). ResearchGate.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PubMed Central.

- Synthesis of 2‐(2‐hydrazinyl) thiazole derivatives. (n.d.). ResearchGate.

- Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. (n.d.). ResearchGate.

- 2-Hydrazinyl-4-(2-nitrophenyl)thiazole. (n.d.). Benchchem.

- 2-Hydrazinyl-4-(o-tolyl)thiazole. (n.d.). Benchchem.

- Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. (2022). ResearchGate.

- A General structure for 2‐(2‐hydrazineyl)thiazole derivatives. (n.d.). ResearchGate.

- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). PubMed Central.

- Functional groups of the hydrazinyl-thiazole derivatives 2a–p. (n.d.). ResearchGate.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C3H6ClN3S | CID 22320184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [myskinrecipes.com]

- 8. chembk.com [chembk.com]

- 9. Hydrazine monohydrochloride | 2644-70-4 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 2-Hydrazinylthiazole Compounds

<_-3a_body>

Foreword: The Enduring Significance of the 2-Hydrazinylthiazole Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Among its various derivatives, the 2-hydrazinylthiazole scaffold has emerged as a particularly privileged structure in medicinal chemistry. Its facile synthesis and the versatility of the hydrazinyl group for further structural modifications make it an attractive starting point for the development of novel therapeutic agents.[4][5] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5][6][7] This guide provides a comprehensive overview of the core synthetic pathways for accessing these valuable compounds, with a focus on the underlying mechanistic principles and practical experimental considerations essential for researchers in drug discovery and development.

Pillar 1: The Hantzsch Thiazole Synthesis - A Classic and Versatile Approach

The most widely employed and venerable method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2][8] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][8][9] For the synthesis of 2-hydrazinylthiazoles, a key variation utilizes a thiosemicarbazone as the thioamide component.[1][10]

Reaction Mechanism and Causality

The synthesis of 2-hydrazinylthiazoles via the Hantzsch pathway is a robust and high-yielding reaction.[9] The mechanism proceeds through a well-defined sequence of steps:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic attack of the sulfur atom of the thiosemicarbazone on the electrophilic α-carbon of the haloketone.[9][11][12] This initial step is a classic SN2 reaction, leading to the formation of an S-alkylated intermediate. The choice of halogen on the ketone (typically bromine or chlorine) influences the reactivity, with α-bromoketones being more reactive.

-

Intramolecular Cyclization: Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thiosemicarbazone attacks the carbonyl carbon of the ketone moiety.[9][11] This step forms the five-membered thiazole ring.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the aromatic thiazole ring.[10][11] The driving force for this step is the formation of a stable, aromatic system.[12]

dot graph Hantzsch_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Hantzsch Synthesis of 2-Hydrazinylthiazoles", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Thiosemicarbazone [label="Thiosemicarbazone"]; AlphaHaloketone [label="α-Haloketone"]; Intermediate [label="S-Alkylated Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; CyclicIntermediate [label="Cyclic Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2-Hydrazinylthiazole", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiosemicarbazone -> Intermediate [label="SN2 Attack"]; AlphaHaloketone -> Intermediate; Intermediate -> CyclicIntermediate [label="Intramolecular Cyclization"]; CyclicIntermediate -> Product [label="Dehydration"]; } dot Caption: General workflow for the Hantzsch synthesis of 2-hydrazinylthiazoles.

Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol provides a detailed, step-by-step methodology for a representative Hantzsch synthesis.[13]

Materials:

-

Appropriate aryl-substituted thiosemicarbazone (1 mmol)

-

2-bromo-4-fluoroacetophenone (1 mmol)

-

Absolute Ethanol

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the aryl-substituted thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) in absolute ethanol.[11]

-

Heat the reaction mixture to reflux and maintain for 4-5 hours.[11][14]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the cooled reaction mixture onto crushed ice with stirring to precipitate the product.[11]

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.[11]

-

Dry the crude product.

-

Recrystallize the crude product from ethanol to obtain the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[10]

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

| Spectroscopic Data | Characteristic Signals |

| FT-IR (cm⁻¹) | N-H stretching (3278–3138), C=N stretching (1699–1600), Aromatic C=C stretching (1571–1436)[13] |

| ¹H NMR (ppm) | NH proton (downfield shift to 10.5-11.5 ppm upon thiazole ring formation)[15] |

| ¹³C NMR (ppm) | Thiazole ring carbons (approx. 90-110, 135-150, and 165-175 ppm)[15] |

Pillar 2: Novel and Greener Synthetic Approaches

While the Hantzsch synthesis remains a workhorse, contemporary research focuses on developing more efficient and environmentally friendly protocols. These often involve one-pot, multi-component reactions and the use of alternative energy sources or catalysts.

One-Pot, Three-Component Synthesis

A significant advancement is the development of one-pot, three-component reactions that combine an aldehyde, thiosemicarbazide, and a phenacyl bromide.[16] This approach streamlines the synthesis by avoiding the isolation of the intermediate thiosemicarbazone.

Advantages:

-

Improved Atom Economy: All reactants are combined in a single step, reducing waste.

-

Reduced Reaction Time: Eliminates the need for intermediate purification steps.

-

Simplified Procedure: Offers a more straightforward and efficient workflow.

dot graph OnePot_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.7, label="One-Pot, Three-Component Synthesis", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Aldehyde [label="Aldehyde"]; Thiosemicarbazide [label="Thiosemicarbazide"]; PhenacylBromide [label="Phenacyl Bromide"]; ReactionVessel [label="One-Pot Reaction\n(Catalyst/Solvent)", shape=cylinder, fillcolor="#FFFFFF"]; Product [label="2-Hydrazinylthiazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aldehyde -> ReactionVessel; Thiosemicarbazide -> ReactionVessel; PhenacylBromide -> ReactionVessel; ReactionVessel -> Product; } dot Caption: Workflow for one-pot synthesis of 2-hydrazinylthiazoles.

Environmentally Benign Protocols

Recent efforts have focused on developing greener synthetic methods that utilize less hazardous solvents and catalysts.

-

Ultrasonic Irradiation: The use of ultrasonic irradiation at room temperature can significantly accelerate the reaction, offering a more energy-efficient alternative to conventional heating.[10][17]

-

Green Solvents: Reactions have been successfully carried out in environmentally friendly solvent systems like ethanol/water mixtures.[17][18]

-

Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy recovery and reuse, minimizing waste.[17]

A recent study reported a novel one-pot, three-component reaction for the synthesis of 2-(2-hydrazinyl)thiazole derivatives by reacting arylglyoxals, Meldrum's acid, and thiosemicarbazones in an ethanol and water mixture under reflux conditions.[18]

Pillar 3: Synthesis of Precursors - Thiosemicarbazones

The synthesis of the thiosemicarbazone starting material is a critical prerequisite for the Hantzsch synthesis of 2-hydrazinylthiazoles. These are typically prepared through the condensation reaction of a substituted aldehyde or ketone with thiosemicarbazide.[19][20]

General Procedure for Thiosemicarbazone Synthesis

-

An aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent, often ethanol.[4][19]

-

The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[4]

-

The reaction mixture is refluxed until the reaction is complete, as monitored by TLC.

-

The resulting thiosemicarbazone often precipitates from the solution upon cooling and can be isolated by filtration.

The formation of the thiosemicarbazone can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum, particularly the NH and NH₂ protons.[4]

Conclusion and Future Perspectives

The synthesis of 2-hydrazinylthiazole compounds is a well-established field, with the Hantzsch synthesis remaining a cornerstone methodology. However, the continuous evolution of synthetic organic chemistry has led to the development of novel, more efficient, and environmentally conscious approaches. One-pot, multi-component reactions and the application of green chemistry principles are paving the way for more sustainable and scalable production of these valuable heterocyclic scaffolds. As the demand for novel drug candidates continues to grow, the development of innovative and diverse synthetic pathways to access 2-hydrazinylthiazole derivatives will undoubtedly remain an active and important area of research for scientists and drug development professionals.

References

-

Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. ScienceDirect. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

-

Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. ResearchGate. [Link]

-

Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. PubMed Central. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Thiazole. Wikipedia. [Link]

-

Route of synthesis of the thiosemizarbazones and their corresponding thiazole heterocycles. ResearchGate. [Link]

-

Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. ResearchGate. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. ResearchGate. [Link]

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. ResearchGate. [Link]

-

Heterocyclizations of pregnenolone: novel synthesis of thiosemicarbazone, thiophene, thiazole, thieno[2,3-b]pyridine derivatives and their cytotoxicity evaluations. PubMed. [Link]

-

Synthesis of the thiosemicarbazone derivative 3 and the thiazole... ResearchGate. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

-

Synthesis of Hydrazinyl–Thiazole Ester Derivatives, in Vitro Trypanocidal and Leishmanicidal Activities. Taylor & Francis. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

-

Thiosemicarbazide Chemistry Review. Scribd. [Link]

-

Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. [Link]

-

Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science Publisher. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PubMed Central. [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. synarchive.com [synarchive.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Potential of 2-Hydrazinylthiazole Hydrochloride Derivatives

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. 2-Hydrazinylthiazole hydrochloride serves as a pivotal precursor in the synthesis of a diverse array of derivatives exhibiting significant therapeutic promise. This technical guide provides an in-depth exploration of the potential therapeutic targets of compounds derived from this versatile chemical entity. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by preclinical evidence. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the strategic value of this compound in the discovery of novel therapeutics.

Introduction: The Strategic Importance of the 2-Hydrazinylthiazole Scaffold

The 2-hydrazinylthiazole core is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to its derivatives. This compound is a stable and reactive starting material, making it an ideal entry point for the chemical exploration of this promising class of compounds. Its utility lies in the facile introduction of various substituents, enabling the generation of large and diverse chemical libraries for screening against a wide range of biological targets. The inherent chemical features of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding and metal chelation, contribute to the high affinity and specificity of its derivatives for various enzymes and receptors.[1][2]

Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of 2-hydrazinylthiazole have demonstrated significant potential as anticancer agents, with activities documented against various cancer cell lines, including leukemia, breast, lung, and colon cancer.[3][4][5] The anticancer effects of these compounds are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have identified EGFR as a key target for hydrazinylthiazole derivatives.[5][6] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Certain derivatives have shown potent inhibitory activity against EGFR, with IC50 values in the nanomolar range.[5]

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.

Caption: Experimental workflow for identifying and characterizing antimycobacterial 2-hydrazinylthiazole derivatives.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Several 2-(2-hydrazinyl)thiazole derivatives have been shown to possess potent anti-inflammatory and antioxidant activities. [3][4][7]

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds have been demonstrated in in vitro assays, with some derivatives showing activity comparable to the standard drug diclofenac sodium. [3][4][7]The precise mechanisms are still under investigation but may involve the modulation of pro-inflammatory cytokines and enzymes.

Antioxidant Activity

Many derivatives have exhibited significant radical scavenging activity against various reactive oxygen species, including DPPH, nitric oxide, superoxide radicals, and hydrogen peroxide. [3][4][8][7]This antioxidant potential suggests that these compounds could be beneficial in conditions associated with oxidative damage.

Neuroprotective Potential: Monoamine Oxidase B (MAO-B) Inhibition

In the realm of neurodegenerative diseases, such as Parkinson's disease, inhibitors of monoamine oxidase B (MAO-B) play a crucial therapeutic role. Certain 2-hydrazinyl-4-phenylthiazole derivatives have been investigated as potential MAO-B inhibitors. [9]By inhibiting MAO-B, these compounds can help to restore dopamine levels in the brain and reduce oxidative stress, offering a potential therapeutic strategy for neuroprotection. [9]

Experimental Protocols

General Synthesis of 2-(2-Hydrazinyl)thiazole Derivatives

A common and efficient method for synthesizing these derivatives is the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

-

Thiosemicarbazone Formation: React an appropriate ketone or aldehyde with thiosemicarbazide in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).

-

Cyclization: The resulting thiosemicarbazone is then reacted with an α-haloketone (e.g., phenacyl bromide) in a solvent like ethanol or PEG-400, often with gentle heating. [3][4]3. Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the desired 2-(2-hydrazinyl)thiazole derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-hydrazinylthiazole derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The ability of these compounds to target key proteins in cancer, infectious diseases, inflammation, and neurodegeneration highlights the versatility of this chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity. Furthermore, in vivo studies are warranted to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of the most promising lead compounds. The development of multi-targeted agents based on the 2-hydrazinylthiazole scaffold represents an exciting frontier in drug discovery.

References

-

Synthesis, Molecular Docking and Biological Evaluation of 2-(2-hydrazinyl)thiazoles as Potential Antioxidant, Anti-inflammatory and Anticancer Agent. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. (2022). Bentham Science. Retrieved January 6, 2026, from [Link]

-

Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (2022). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (2013). ScienceDirect. Retrieved January 6, 2026, from [Link]

-

2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. (2013). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Functional groups of the hydrazinyl-thiazole derivatives 2a–p. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. (2022). Bentham Science. Retrieved January 6, 2026, from [Link]

-

Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (2022). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Figshare. Retrieved January 6, 2026, from [Link]

-

Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2021). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

-

2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. benchchem.com [benchchem.com]

In Silico ADME Prediction for 2-Hydrazinylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Pharmacokinetic Labyrinth with Predictive Power

In the intricate dance of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant hurdle, often encountered late in development, is an unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, leading to costly failures.[1][2] The 2-hydrazinylthiazole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with potent biological activities.[3] However, like any chemical series, its journey to the clinic is contingent on navigating the complex pharmacokinetic landscape. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of ADME properties of 2-hydrazinylthiazole derivatives. As a senior application scientist, my aim is not merely to present a protocol but to instill a deeper understanding of the underlying principles and the strategic rationale that governs the application of these powerful predictive tools. We will move beyond a simple checklist of parameters to a holistic, self-validating workflow designed to empower researchers to make informed decisions, prioritize candidates, and ultimately, design better drugs.

The Foundational Pillars of In Silico ADME Prediction

Before embarking on the practical workflow, it is crucial to grasp the core concepts that underpin the predictive models we will employ. The central dogma of in silico ADME prediction lies in the quantitative structure-activity relationship (QSAR), which posits that the biological activity (or, in our case, a pharmacokinetic property) of a chemical compound is directly related to its molecular structure.[4] By analyzing the physicochemical properties and structural features—collectively known as molecular descriptors—of a set of molecules with known ADME properties, we can build mathematical models that can then predict the properties of novel, untested compounds.[1][4]

The evolution of these predictive models has been remarkable, moving from simple empirical rules to sophisticated machine learning and deep learning algorithms that can capture complex, non-linear relationships between chemical structure and ADME outcomes.[1][5] This allows for a more nuanced and accurate assessment of a compound's potential pharmacokinetic behavior early in the drug discovery process, a paradigm often referred to as "fail early, fail cheap."[2]

A Curated Workflow for the In Silico ADME Profiling of 2-Hydrazinylthiazole Derivatives

The following workflow is designed to be a comprehensive yet adaptable guide for the in silico ADME prediction of 2-hydrazinylthiazole derivatives. The choice of tools and the interpretation of the results are tailored to the specific nuances of this chemical class.

Step 1: Molecular Structure Preparation - The Blueprint for Prediction

The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The accuracy of any prediction is fundamentally dependent on the quality of the input molecular structure.

Protocol:

-

2D Structure Drawing: Draw the 2-hydrazinylthiazole derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Ensure that the valency and bond orders are correct.

-

Conversion to SMILES Format: Convert the 2D structures into the Simplified Molecular Input Line Entry System (SMILES) format.[6] This is a universal format for representing chemical structures that is accepted by most in silico prediction tools.

-

Energy Minimization (Optional but Recommended): For more advanced modeling, such as 3D-QSAR or molecular docking, it is advisable to perform a 3D structure generation and energy minimization using a molecular mechanics force field (e.g., MMFF94). This provides a more realistic three-dimensional conformation of the molecule.

Causality and Expertise: A common pitfall is the incorrect representation of tautomeric states or ionization states. For 2-hydrazinylthiazole derivatives, the hydrazinyl moiety and the thiazole ring can exist in different tautomeric forms. It is crucial to select the most likely physiological tautomer for the prediction. Similarly, the ionization state at physiological pH (7.4) should be considered, as it significantly influences properties like solubility and permeability.

Step 2: Comprehensive ADME Prediction with Web-Based Tools - A First-Pass Analysis

For a rapid and comprehensive initial assessment, web-based tools like SwissADME are invaluable.[6][7][8][9][10] They provide a wealth of information on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Protocol:

-

Access SwissADME: Navigate to the SwissADME web server ().

-

Input SMILES: Paste the list of SMILES strings for your 2-hydrazinylthiazole derivatives into the input box.

-

Run Prediction: Execute the prediction. The results are typically generated within seconds to minutes, depending on the number of molecules.[10]

Interpreting the Output for 2-Hydrazinylthiazole Derivatives:

-

Physicochemical Properties: Pay close attention to the predicted LogP (lipophilicity) and LogS (aqueous solubility). Thiazole-containing compounds can sometimes exhibit poor solubility, so this is a critical parameter to monitor.

-

Pharmacokinetics:

-

Gastrointestinal (GI) Absorption: The BOILED-Egg plot is an excellent visualization tool for predicting passive GI absorption and blood-brain barrier (BBB) penetration.[8][10] For orally administered drugs, compounds falling within the white region of the egg are desirable.

-

CYP Inhibition: The prediction of inhibition of major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial. The thiazole ring can sometimes be a substrate or inhibitor of CYPs, leading to potential drug-drug interactions.

-

P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can limit the absorption and brain penetration of drugs.[11] The prediction of whether your compounds are P-gp substrates is a key consideration.

-

-

Drug-Likeness: Assess the compliance with Lipinski's Rule of Five and other drug-likeness rules. These rules provide a general indication of the compound's potential for good oral bioavailability.

-

Medicinal Chemistry: The presence of PAINS (Pan-Assay Interference Compounds) alerts should be carefully evaluated. While not always a deal-breaker, they can indicate potential issues with promiscuous binding in biological assays.

Step 3: Deeper Dive into Metabolism and Toxicity - Advanced Predictive Modeling

While web-based tools provide a good overview, more specialized software may be required for a more in-depth analysis of metabolism and toxicity.

Protocol:

-

Site of Metabolism (SOM) Prediction: Utilize tools like SMARTCyp or online servers that predict the most likely sites of metabolism on your 2-hydrazinylthiazole derivatives. The hydrazinyl and thiazole moieties can be susceptible to oxidative metabolism.

-

Toxicity Prediction: Employ platforms like ProTox-II or admetSAR to predict potential toxicities, such as hepatotoxicity, carcinogenicity, and mutagenicity. The presence of the hydrazinyl group can sometimes be a structural alert for toxicity, so this requires careful assessment.

Causality and Expertise: Understanding the potential metabolic pathways of your chemical series is critical for lead optimization. If a metabolically labile "soft spot" is identified, medicinal chemists can strategically modify the molecule to block that metabolic route and improve its metabolic stability. For instance, the introduction of a fluorine atom at a site of predicted oxidation can often enhance metabolic stability.

Data Presentation and Interpretation: From Raw Data to Actionable Insights

The effective communication of in silico ADME prediction results is as important as the predictions themselves. Clear and concise data presentation facilitates informed decision-making.

Table 1: Predicted ADME Properties of Hypothetical 2-Hydrazinylthiazole Derivatives

| Compound ID | MW ( g/mol ) | cLogP | LogS | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | P-gp Substrate | Lipinski Violations |

| Lead-1 | 350.4 | 2.8 | -3.5 | High | No | No | Yes | 0 |

| Analog-1A | 364.4 | 3.2 | -4.1 | High | No | No | No | 0 |

| Analog-1B | 380.5 | 4.5 | -5.2 | Low | No | Yes | Yes | 0 |

| Analog-1C | 336.3 | 2.1 | -2.9 | High | Yes | No | No | 0 |

Interpretation:

-

Lead-1 shows good predicted oral absorption but is a P-gp substrate, which might limit its bioavailability.

-

Analog-1A appears to be an improvement over Lead-1 , with similar properties but no predicted P-gp substrate liability.

-

Analog-1B has increased lipophilicity, leading to predicted poor absorption and potential CYP3A4 inhibition. This compound would likely be deprioritized.

-

Analog-1C shows potential for CNS penetration, which could be desirable or undesirable depending on the therapeutic target.

Visualization of the In Silico ADME Workflow

A visual representation of the workflow can aid in understanding the logical flow of the prediction process.

Caption: A schematic of the in silico ADME prediction workflow.

Ensuring Trustworthiness: The Imperative of Model Validation

The predictive power of in silico models is not absolute. It is essential to approach the results with a critical eye and to understand the principles of model validation.

Self-Validating Systems:

-

Internal Validation: Most reputable QSAR models are built using internal validation techniques, such as cross-validation (e.g., leave-one-out), which assesses the model's robustness and predictive power on subsets of the training data.[4][12][13][14]

-

External Validation: The true test of a model's predictive ability is its performance on an external set of data that was not used in the model-building process.[4][12] When using any in silico tool, it is important to check the provider's documentation for information on the model's validation.

-

Applicability Domain: A crucial concept is the applicability domain of a model. This defines the chemical space in which the model is expected to make reliable predictions. If your 2-hydrazinylthiazole derivatives are structurally very different from the compounds used to train the model, the predictions may be less accurate.

Best Practices for Researchers:

-

Cross-Reference Predictions: Whenever possible, use multiple tools to predict the same property. If different models give conflicting predictions, it may indicate a higher degree of uncertainty.

-

Experimental Verification: Ultimately, in silico predictions should be used to guide and prioritize experiments, not to replace them. Key predictions, especially for lead candidates, should be validated with in vitro ADME assays.

-

Continuous Model Refinement: As you generate experimental ADME data for your 2-hydrazinylthiazole series, this data can be used to build custom QSAR models that are specifically tailored to your chemical space, leading to more accurate predictions for future compounds.

Conclusion: A Strategic Imperative for Modern Drug Discovery

The in silico prediction of ADME properties is no longer a niche academic exercise but a strategic imperative in modern drug discovery.[2] For researchers working with 2-hydrazinylthiazole derivatives, the integration of the workflow described in this guide can significantly enhance the efficiency and success rate of their programs. By moving beyond a black-box approach and embracing a deeper understanding of the principles, causality, and validation of these predictive models, scientists can more effectively navigate the pharmacokinetic challenges of drug development and design the next generation of innovative medicines.

References

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

Validating ADME QSAR Models Using Marketed Drugs. (2021, June 26). PubMed. Retrieved from [Link]

-

SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 17). YouTube. Retrieved from [Link]

-

Validating ADME QSAR Models Using Marketed Drugs. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PubMed Central. Retrieved from [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. Retrieved from [Link]

-

Comparison of various methods for validity evaluation of QSAR models. (2022, August 23). PubMed Central. Retrieved from [Link]

-

How to use SwissADME?. (2020, September 1). YouTube. Retrieved from [Link]

-

(PDF) In silico ADME in drug design - Enhancing the impact. (2018, March 25). ResearchGate. Retrieved from [Link]

-

On Two Novel Parameters for Validation of Predictive QSAR Models. (n.d.). MDPI. Retrieved from [Link]

-

Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6). Wiley Online Library. Retrieved from [Link]

-

In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanisti. (2024, July 30). ResearchGate. Retrieved from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Publications. Retrieved from [Link]

-

Predicting pharmacokinetics from limited ADME data with deep learning. (2024, February 29). YouTube. Retrieved from [Link]

-

The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][15][16]triazole and Imidazo[2,1-b][1][6][16]thiadiazole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017, June 22). YouTube. Retrieved from [Link]

-

Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (n.d.). PubMed Central. Retrieved from [Link]

-

ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. (2020, August 8). ADMET and DMPK. Retrieved from [Link]

-

Help - SwissADME. (n.d.). SwissADME. Retrieved from [Link]

-

Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024, November 26). Taylor & Francis Online. Retrieved from [Link]

-

In silico ADME/T modelling for rational drug design. (n.d.). Cambridge University Press. Retrieved from [Link]

-

QSAR model building and analysis of ADME properties: Understanding P-glycoprotein activity. (n.d.). Longdom. Retrieved from [Link]

-

A Guide to In Silico Drug Design. (n.d.). PubMed Central. Retrieved from [Link]

-

(PDF) 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. (2022, September 15). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

QSAR Modeling, Molecular Docking, and ADME Studies of Novel 5- Oxo- Imidazoline Deriv. (2023, July 28). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. (2017, April 4). LJMU Research Online. Retrieved from [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

-

Reporting guidelines for in-silico studies using finite element analysis in medicine (RIFEM). (n.d.). PubMed. Retrieved from [Link]

-

QSAR modeling, docking and ADMET studies for exploration of potential anti-malarial compounds against Plasmodium falciparum. (2017, July 19). PubMed Central. Retrieved from [Link]

Sources

- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SwissADME [swissadme.ch]

- 11. longdom.org [longdom.org]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 14. QSAR modeling, docking and ADMET studies for exploration of potential anti-malarial compounds against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validating ADME QSAR Models Using Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validating ADME QSAR Models Using Marketed Drugs | Semantic Scholar [semanticscholar.org]

Antimicrobial and Antifungal Spectrum of 2-Hydrazinylthiazole Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Thiazole derivatives, particularly those incorporating a hydrazinyl moiety, have emerged as a promising class of compounds with significant antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the antimicrobial and antifungal spectrum of 2-hydrazinylthiazole hydrochloride and its derivatives. We delve into the synthetic pathways, proposed mechanisms of action, structure-activity relationships, and detailed protocols for in vitro evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a variety of natural products and clinically approved drugs, including the anti-HIV agent Ritonavir and the antifungal drug Ravuconazole.[1] The versatility of the thiazole nucleus allows for diverse chemical modifications, enabling the fine-tuning of its biological activity. The introduction of a hydrazinyl group at the 2-position of the thiazole ring has been shown to significantly enhance its antimicrobial and antifungal potency.[2] This guide will focus on the hydrochloride salt form, which is often utilized to improve the solubility and handling of these compounds for biological testing.

Synthetic Strategies for 2-Hydrazinylthiazole Derivatives

The synthesis of 2-hydrazinylthiazole derivatives typically follows a well-established chemical pathway involving the Hantzsch thiazole synthesis.[3] The general approach involves the condensation of a thiosemicarbazone with an α-haloketone.

A typical synthetic route is outlined below:

Figure 1. General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivative

This protocol is a generalized procedure based on methodologies reported in the literature.[2][4]

Step 1: Synthesis of the Thiosemicarbazone Intermediate

-

To a solution of an appropriate aromatic aldehyde (1 mmol) in ethanol, add thiosemicarbazide (1 mmol).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to form the 2-Hydrazinylthiazole

-

Suspend the synthesized thiosemicarbazone (1 mmol) and an appropriate α-haloketone (e.g., 2-bromoacetophenone) (1 mmol) in ethanol.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

Upon completion, cool the mixture and pour it onto crushed ice.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-hydrazinylthiazole derivative.[5]

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-hydrazinylthiazole derivative in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Antimicrobial and Antifungal Spectrum of Activity

Derivatives of 2-hydrazinylthiazole have demonstrated a broad spectrum of activity against a variety of pathogenic bacteria and fungi. The efficacy is often dependent on the nature of the substituents on the thiazole ring and the hydrazinyl moiety.

Antibacterial Activity

Studies have shown that 2-hydrazinylthiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[6][7]

-

Gram-Positive Bacteria: Significant inhibitory activity has been reported against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus subtilis.[1][8][9]

-

Gram-Negative Bacteria: Activity has also been observed against Escherichia coli and Pseudomonas aeruginosa.[1][10]

The mechanism of antibacterial action is thought to involve the inhibition of essential cellular processes. For instance, some thiazole derivatives have been shown to interfere with the FtsZ protein, which is crucial for bacterial cell division, leading to cell elongation and eventual lysis.[8] Another proposed mechanism is the inhibition of tyrosyl-tRNA synthetase, an enzyme vital for bacterial protein synthesis.[11]

Antifungal Activity

The antifungal properties of 2-hydrazinylthiazole derivatives are particularly noteworthy, with potent activity against various Candida species, which are common causes of opportunistic fungal infections.

-

Candida albicans : Numerous studies have highlighted the strong anti-Candida activity of these compounds, with some derivatives showing lower Minimum Inhibitory Concentrations (MICs) than the standard antifungal drug fluconazole.[2][12][13]

-

Non-albicans Candida species : Activity has also been demonstrated against other clinically relevant Candida species, although sometimes with reduced susceptibility compared to C. albicans.[2]

-

Other Fungi : Some derivatives have also shown efficacy against other fungal pathogens like Aspergillus flavus.[3]

The primary proposed mechanism for the antifungal action of many azole-containing compounds, including thiazoles, is the inhibition of the fungal enzyme lanosterol 14α-demethylase.[2][14] This enzyme is a key component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.

Figure 2. Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal potency of 2-hydrazinylthiazole derivatives is significantly influenced by the nature and position of substituents on the molecular scaffold.

-

Substituents on the Hydrazone Moiety : The presence of an additional aromatic ring attached to the hydrazone bridge often enhances antifungal activity.[2] Electron-donating groups on this ring can further increase potency.[15]

-

Substituents on the Thiazole Ring : Modifications at the 4- and 5-positions of the thiazole ring can modulate the biological activity. For example, the presence of a phenyl group at the 4-position is common in active compounds.[2]

-

Lipophilicity : Increased lipophilicity can correlate with enhanced antifungal activity, likely due to improved penetration of the fungal cell membrane.[2][12]

In Vitro Evaluation Protocols

Standardized methods are crucial for determining the antimicrobial and antifungal efficacy of novel compounds. The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).

Broth Microdilution Method for MIC Determination

This method is widely used to quantitatively measure the in vitro activity of antimicrobial agents.[16][17]

Protocol:

-

Preparation of Compound Stock Solution : Prepare a stock solution of the this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Preparation of Microtiter Plates : Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.

-

Serial Dilutions : Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.[18]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

-

Inoculation : Inoculate each well with 100 µL of the diluted microbial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation : Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[18]

-

Reading Results : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Figure 3. Workflow for MIC determination by broth microdilution.

Determination of MFC/MBC

The MFC or MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[19]

Protocol:

-

Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MFC/MBC is the lowest concentration from the MIC assay that shows no colony formation on the agar plate.

Summary of Antimicrobial and Antifungal Activity

The following table summarizes the reported MIC values for some 2-hydrazinylthiazole derivatives against selected microbial strains. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions and the specific chemical structures of the tested compounds.

| Compound Type | Microbial Strain | MIC Range (µg/mL) | Reference |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9 - 7.81 | [2] |

| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008 - 7.81 | [12] |

| Thiazolylhydrazone derivatives | Candida albicans | 0.125 - 16.0 | [13] |

| Thiazole-quinolinium derivatives | Staphylococcus aureus (MRSA) | Potent activity reported | [8] |

| 2-(2-Hydrazinyl)thiazole derivatives | Staphylococcus aureus | Encouraging activity reported | [6][7] |

| 2-(2-Hydrazinyl)thiazole derivatives | Escherichia coli | Encouraging activity reported | [6][7] |

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of antimicrobial and antifungal agents. Their broad spectrum of activity, coupled with synthetically accessible scaffolds, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on:

-

Lead Optimization : Systematic modification of the 2-hydrazinylthiazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies : Further elucidation of the precise molecular targets and mechanisms of action to understand and potentially overcome resistance.

-

In Vivo Efficacy : Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential.

-

Toxicity Profiling : Comprehensive toxicological studies to ensure the safety of these compounds for potential clinical use.

By leveraging the information presented in this guide, researchers can accelerate the development of novel 2-hydrazinylthiazole-based therapeutics to combat the growing challenge of infectious diseases.

References

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Kumar, A., Kumar, A., & Kumar, V. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.

- IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.

- BenchChem. (2025, December). Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B.

- Loh, Z. H., Liew, K. Y., & Chee, C. F. (2020).

- Grozav, A., Găină, L., Porumb, I. D., Vlase, L., Filip, L., & Berindan-Neagoe, I. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3163.

- Gaber, M. A., & Abdel-Wahab, B. F. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(18), 3290.

- Shinde, R., Adole, V. A., & Jagdale, B. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Journal of Molecular Structure, 1291, 136005.

- Yurttaş, L., Akalın, G., & Kaplancıklı, Z. A. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS omega, 7(51), 48197-48211.

- Leonte, D., Ungureanu, D., & Zaharia, V. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International journal of molecular sciences, 24(13), 10834.

- Ramesh, D., Joji, A., Vijayakumar, B., Sethumadhavan, A., Mani, M., & Kannan, T. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC advances, 12(23), 14618-14631.